3-Nitrobenzaldoxime
Overview
Description
3-Nitrobenzaldoxime is a stain with biological research applications . It is used primarily in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of this compound is C7H6N2O3 . It has a molecular weight of 166.13 . The structure includes a nitro group (NO2) and an aldoxime group (CH=NOH) attached to a benzene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.13 and a linear formula of O2NC6H4CH=NOH . It is a solid at room temperature with a melting point of 123-125 °C .Scientific Research Applications
Synthesis and Characterization
3-Nitrobenzaldoxime has been utilized in the synthesis of novel organic compounds. For instance, Alici and Karatas (2014) described the synthesis and characterization of new monoximes, including this compound, for potential applications in organic chemistry (Alici & Karatas, 2014).
Chemical Reactions and Analysis
Zhang et al. (2014) explored the regiospecific synthesis of substituted 2‐Nitrobenzaldehydes from benzaldehydes, involving this compound as a key intermediate in palladium-catalyzed reactions (Zhang et al., 2014).
Molecular Studies and Drug Research
Zahedifard et al. (2015) investigated the anticancer activity of quinazolinone Schiff base derivatives, where this compound derivatives were evaluated for their efficacy against cancer cell lines (Zahedifard et al., 2015).
Environmental and Biological Studies
Research by Guo et al. (2014) highlighted the genotoxic effects of Nitrobenzene, with this compound being relevant in the context of its environmental impact and interaction with biological systems (Guo et al., 2014).
Photoreactive Properties
Zhu et al. (2018) demonstrated the photochemical generation of o-Nitrosobenzaldehyde from o-nitrobenzyl alcohols, where derivatives of this compound played a role in the synthesis of nitrogen heterocycles (Zhu et al., 2018).
Safety and Hazards
3-Nitrobenzaldoxime is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the context of its use as a stain . The nature of these interactions is largely dependent on the specific biological system in which 3-Nitrobenzaldoxime is used.
Cellular Effects
Given its use as a stain, it can be inferred that the compound may interact with various cellular components and potentially influence cell function
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMMRLBWXCGBEV-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3431-62-7 | |
Record name | 3-Nitrobenzaldoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Beckmann rearrangement reaction concerning 3-Nitrobenzaldoxime?
A1: The Beckmann rearrangement is a crucial reaction involving the conversion of oximes, like this compound, into amides. Studies have specifically investigated the kinetics of this reaction for this compound in the presence of perchloric acid as a catalyst. Researchers found the reaction to be pseudo-first order with respect to the oxime. Interestingly, the relative rate constant (ksyn/kanti) for this compound was observed to be less than unity, unlike other substituted benzaldoximes. This suggests a potential influence of the nitro group's electronic properties on the reaction mechanism.
Q2: Can you elaborate on the structural characterization of this compound and its implications?
A2: this compound exists in two isomeric forms: syn and anti. These isomers differ in the spatial arrangement of the -OH group of the oxime relative to the nitro group on the benzene ring. The existence of these isomers can influence the compound's reactivity and potential applications. Techniques like UV-IR spectroscopy and melting point determination have been employed to confirm the structure and differentiate between these isomers.
Q3: How does the structure of this compound relate to its potential applications?
A3: The presence of the nitro group and the oxime functionality in this compound makes it a valuable building block in organic synthesis. For example, it serves as a precursor in synthesizing 7-nitro-1,2-benzisothiazole. The reactivity of these functional groups allows for further chemical modifications, broadening its potential applications in various fields.
Q4: Are there any studies on the stability and formulation of this compound?
A4: While the provided research papers do not directly address stability and formulation, it's important to note that these factors are crucial for any potential applications, especially in pharmaceutical contexts. Future studies could explore suitable formulations and storage conditions to ensure optimal stability and efficacy of this compound.
Q5: What analytical techniques are commonly employed to study this compound?
A5: Research on this compound utilizes various analytical techniques. Spectroscopic methods, including UV-IR spectroscopy, are employed for structural confirmation and to distinguish between isomers. Kinetic studies often employ spectrophotometry to monitor reaction progress and determine rate constants. NMR spectroscopy, especially in solid-state, can be used to elucidate the structure and tautomeric behavior of related compounds.
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